molecular formula C46H40N2O6S B1494764 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] CAS No. 1622008-73-4

4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]

Cat. No.: B1494764
CAS No.: 1622008-73-4
M. Wt: 748.9 g/mol
InChI Key: JOJPNOVYPGLCMM-UHFFFAOYSA-N
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Description

The compound “4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]”, also known as H101, is a chemical substance with the CAS number 1622008-73-4 . It is a solid substance with a light yellow to green color .


Molecular Structure Analysis

The molecular formula of this compound is C46H40N2O6S, and it has a molecular weight of 748.89 . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid substance with a light yellow to green color . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electrochromic Materials

Researchers synthesized novel donor-acceptor systems incorporating 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] derivatives. These materials exhibited outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in this wavelength range (Li et al., 2017).

Perovskite Solar Cells

The compound's derivatives have been used in the development of perovskite solar cells. They demonstrated better thermal stability and hole extraction ability, resulting in comparable power conversion efficiencies to standard materials used in solar cells (Liu et al., 2016).

Conducting Polymers for Supercapacitors

New polymers based on this compound were synthesized and showed promising results as electrode materials for supercapacitors. The polymers exhibited good cycle ability and favorable capacitive performance, indicating potential in energy storage applications (Mo et al., 2015).

Dye Sensitized Solar Cells

The compound was used in the synthesis of a novel monomer for conducting polymers. These materials demonstrated efficient use as counter electrodes in dye-sensitized solar cells, showing improved energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Molecular Electronics

Cross-conjugated systems based on the compound's skeleton were studied for their potential applications in molecular sensing and molecular electronics. The compounds' linear optical absorption properties were found to be tunable, suggesting utility in optical and electronic devices (Gluyas et al., 2015).

Mechanism of Action

As a hole transport material, this compound plays a crucial role in perovskite solar cells. It facilitates the movement of positive charge carriers (holes) from the perovskite layer of the solar cell to the electrode .

Properties

IUPAC Name

4-[5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl]-N,N-bis(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H40N2O6S/c1-49-39-21-13-35(14-22-39)47(36-15-23-40(50-2)24-16-36)33-9-5-31(6-10-33)45-43-44(54-30-29-53-43)46(55-45)32-7-11-34(12-8-32)48(37-17-25-41(51-3)26-18-37)38-19-27-42(52-4)28-20-38/h5-28H,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPNOVYPGLCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=C4C(=C(S3)C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCO4)C8=CC=C(C=C8)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 2
Reactant of Route 2
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 3
Reactant of Route 3
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 4
Reactant of Route 4
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 5
Reactant of Route 5
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 6
Reactant of Route 6
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]

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